1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride
Overview
Description
1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride is a chemical compound with the CAS Number: 1311315-12-4 . It has a molecular weight of 246.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
While the exact molecular structure analysis of this compound is not available, thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Scientific Research Applications
Chemical Synthesis and Structural Studies
Synthesis of Benzodiazepine Molecules : A study detailed the synthesis of a benzodiazepine molecule involving thiophene, highlighting methods for generating complex molecules with potential pharmacological applications. The research focused on the structural analysis and formation of supramolecular helices, showcasing the versatility of thiophene derivatives in synthetic chemistry (Garoufis et al., 2015).
Atropisomerism in Triazole Derivatives : Another study explored the stereochemical properties of a triazole derivative linked to thiophene, demonstrating the potential of thiophene derivatives for creating stereochemically interesting molecules. The research provides insight into the manipulation of molecular structures for specific chemical behaviors (Marubayashi et al., 1992).
Novel Diazepines Derivatives Synthesis : The creation of new diazepine derivatives featuring thiophene was highlighted, underlining the chemical diversity and potential applications of thiophene in the development of novel compounds. This research emphasizes the role of thiophene in facilitating the synthesis of structurally unique diazepines (Ahumada et al., 2016).
Pharmacological and Biological Screening
- Synthesis and Biological Activities of Benzodiazepines : A study on the synthesis of novel benzodiazepine derivatives incorporating thiophene assessed their antimicrobial, analgesic, and anti-inflammatory activities. This demonstrates the potential of thiophene-containing diazepines in pharmaceutical applications, highlighting the importance of structural variation for biological activity (Bhat et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives have been associated with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Result of Action
It’s known that thiophene derivatives can have a variety of pharmacological properties .
Properties
IUPAC Name |
1,4-diazepan-1-yl(thiophen-2-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12;/h1,3,8,11H,2,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJSTISJXGVHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-12-4 | |
Record name | Methanone, (hexahydro-1H-1,4-diazepin-1-yl)-2-thienyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(thiophene-2-carbonyl)-1,4-diazepane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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